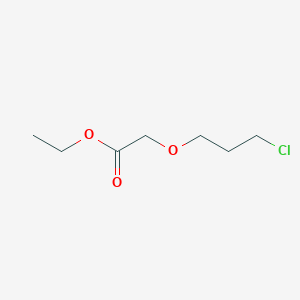

Ethyl 2-(3-chloropropoxy)acetate

Description

Contextual Significance in Advanced Organic Synthesis

In the field of advanced organic synthesis, particularly in medicinal chemistry and materials science, the assembly of complex molecules often relies on the use of bifunctional building blocks. Ethyl 2-(3-chloropropoxy)acetate serves this purpose by acting as a versatile linker or spacer. Its structure allows for sequential reactions, where one functional group reacts while the other remains available for a subsequent transformation.

This compound is significant for its role in etherification and esterification reactions. For instance, the alkyl chloride portion of the molecule can react with nucleophiles such as phenols or amines to form a new carbon-nitrogen or carbon-oxygen bond, tethering the propoxy acetate (B1210297) moiety to a larger molecular scaffold. This is analogous to the well-documented alkylation of phenols like eugenol (B1671780) with ethyl chloroacetate (B1199739), a common strategy to modify the properties of natural products and create new biologically active derivatives. walisongo.ac.id The ester group can then be hydrolyzed to a carboxylic acid, providing a handle for further modifications, such as amide bond formation. This dual reactivity makes it a useful tool for creating libraries of compounds for drug discovery or for synthesizing polymers with specific functionalities.

Overview of Key Structural Motifs and Functional Groups Relevant to Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional components: an ethyl ester, an ether linkage, and a primary alkyl chloride.

Ethyl Ester: This group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is fundamental in many synthetic routes, as it unmasks a new reactive site. It can also undergo transesterification or react with amines to form amides.

Ether Linkage (-O-): The ether group is generally stable and unreactive under many conditions, which is why ethers are often used as solvents in organic reactions. openstax.org However, it can be cleaved by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) via nucleophilic substitution, typically following an S\N2 mechanism at the less sterically hindered carbon. openstax.orglibretexts.org

Primary Alkyl Chloride (-Cl): This is the most reactive site for nucleophilic substitution (S\N2) reactions. The chlorine atom is a good leaving group, and the primary carbon is accessible to a wide range of nucleophiles (e.g., alcohols, phenols, thiols, amines, and carbanions). This allows for the straightforward attachment of the molecule to various substrates.

The spatial separation of the ester and the alkyl chloride by the three-carbon propyl chain ensures that the two groups can often react independently without significant intramolecular interference.

Table 1: Reactivity of Functional Groups

| Functional Group | Type of Reaction | Potential Reagents | Resulting Group |

|---|---|---|---|

| Ethyl Ester | Nucleophilic Acyl Substitution | H₃O⁺ / H₂O or OH⁻ / H₂O | Carboxylic Acid |

| Ethyl Ester | Nucleophilic Acyl Substitution | R-NH₂ | Amide |

| Alkyl Chloride | Nucleophilic Substitution (S\N2) | R-OH / Base | Ether |

| Alkyl Chloride | Nucleophilic Substitution (S\N2) | R-NH₂ | Amine |

| Alkyl Chloride | Nucleophilic Substitution (S\N2) | R-SH / Base | Thioether |

| Ether | Acidic Cleavage | HBr or HI (excess) | Bromo/Iodo-alkane and Alcohol |

Historical Trajectory of its Role as a Versatile Research Tool

While specific historical accounts detailing the first synthesis or application of this compound are not prominent in the literature, its emergence can be understood as part of the broader development of bifunctional reagents in organic chemistry. The use of molecules with two distinct reactive handles, like ethyl chloroacetate, has been a cornerstone of synthetic strategy for over a century. wikipedia.org

The development of compounds like this compound represents a logical progression, offering a longer, more flexible linker than simpler halo-esters. The three-carbon chain provides different spacing and conformational properties compared to a one or two-carbon linker, which is crucial in applications like the design of enzyme inhibitors, PROTACs (PROteolysis TArgeting Chimeras), or specialized polymers where the distance between two parts of a molecule is critical for function. Today, it is available from various chemical suppliers, indicating its established role as a standard, albeit specialized, building block for research and development rather than a compound with a widely documented history of its own. keyorganics.netfluorochem.co.uk

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl chloroacetate |

| Eugenol |

| Hydroiodic acid |

| Hydrobromic acid |

Table 3: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 143165-48-4 | keyorganics.netfluorochem.co.uk |

| Molecular Formula | C₇H₁₃ClO₃ | keyorganics.netachmem.com |

| Molecular Weight | 180.63 g/mol | achmem.com |

| Purity | >97% | keyorganics.net |

| Canonical SMILES | CCOC(=O)COCCCCl | fluorochem.co.uk |

| InChI Key | WWUOQCGCASJPHJ-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-chloropropoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3/c1-2-11-7(9)6-10-5-3-4-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUOQCGCASJPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616606 | |

| Record name | Ethyl (3-chloropropoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143165-48-4 | |

| Record name | Ethyl (3-chloropropoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 3 Chloropropoxy Acetate

Established Synthetic Pathways and Precursors

The traditional synthesis of Ethyl 2-(3-chloropropoxy)acetate is typically achieved through a multi-step process that relies on fundamental organic reactions. These pathways involve the careful selection of precursors to build the acetate (B1210297) and chloropropoxy moieties of the molecule.

Esterification Reactions for Acetate Moiety Elaboration

The ethyl acetate group is a core component of the target molecule. Its introduction is commonly achieved through esterification reactions. The most direct method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.comchemguide.co.uk

For the synthesis of this compound, the precursor would be 3-chloropropoxyacetic acid, which is then reacted with ethanol (B145695).

Reaction Scheme:

HOOC-CH₂-O-(CH₂)₃-Cl + CH₃CH₂OH ⇌ CH₃CH₂OOC-CH₂-O-(CH₂)₃-Cl + H₂O (3-chloropropoxyacetic acid) + (Ethanol) ⇌ (this compound) + (Water)

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Another approach to forming the ester is by reacting an acyl chloride or acid anhydride (B1165640) with an alcohol. chemguide.co.uk For instance, 3-chloropropoxyacetyl chloride could be reacted with ethanol, a reaction that is typically vigorous and proceeds readily at room temperature. chemguide.co.uk

Etherification Strategies for Propoxy Chain Installation

The ether linkage in this compound is a critical structural feature. The Williamson ether synthesis is a widely used and versatile method for forming such linkages. chemistrytalk.orgwikipedia.orgchemeurope.commasterorganicchemistry.comscienceinfo.com This S_N2 reaction involves an alkoxide reacting with an alkyl halide.

A plausible pathway for the synthesis of this compound via Williamson ether synthesis would involve the reaction of the sodium salt of ethyl glycolate (B3277807) with 1,3-dichloropropane (B93676) or 1-bromo-3-chloropropane (B140262). Given that bromide is a better leaving group than chloride, 1-bromo-3-chloropropane would be a more reactive electrophile.

Reaction Scheme:

Na⁺⁻O-CH₂-COOCH₂CH₃ + Cl-(CH₂)₃-Cl → CH₃CH₂OOC-CH₂-O-(CH₂)₃-Cl + NaCl (Sodium ethyl glycolate) + (1,3-Dichloropropane) → (this compound) + (Sodium chloride)

Alternatively, the reaction could proceed by using 3-chloro-1-propanol (B141029) as the nucleophile. The alcohol would first be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then react with ethyl chloroacetate (B1199739).

Reaction Scheme:

Cl-(CH₂)₃-OH + NaH → Cl-(CH₂)₃-O⁻Na⁺ + H₂ (3-Chloro-1-propanol) + (Sodium hydride) → (Sodium 3-chloropropoxide) + (Hydrogen gas)

Cl-(CH₂)₃-O⁻Na⁺ + Cl-CH₂-COOCH₂CH₃ → CH₃CH₂OOC-CH₂-O-(CH₂)₃-Cl + NaCl (Sodium 3-chloropropoxide) + (Ethyl chloroacetate) → (this compound) + (Sodium chloride)

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydroxide (B78521) or potassium hydroxide are also commonly used. chemistrytalk.org

Halogenation Protocols for Chloropropoxy Group Introduction

The chloro- functionality on the propoxy chain is a key feature of the target molecule. This can be introduced at various stages of the synthesis.

One approach is to start with a precursor that already contains the chloro group, such as 3-chloro-1-propanol. chemicalbook.comgoogle.com This alcohol can be synthesized from 1,3-propanediol (B51772) by reaction with hydrochloric acid, often catalyzed by benzenesulfonic acid. chemicalbook.comgoogle.com

Another strategy involves the halogenation of a suitable precursor. For example, if the etherification was performed using propan-1,3-diol and ethyl glycolate to form ethyl 2-(3-hydroxypropoxy)acetate, the terminal hydroxyl group could then be chlorinated. Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are commonly used for such transformations.

Investigation of Novel Synthetic Routes and Reaction Cascades

Research into the synthesis of this compound also extends to the exploration of more efficient and optimized synthetic routes. This includes the use of advanced catalytic systems and a deeper understanding of the role of solvents in influencing reaction outcomes.

Catalytic Systems in Optimized Synthesis

The efficiency of the synthesis of this compound can be significantly enhanced by the use of appropriate catalytic systems.

In the context of the Williamson ether synthesis, phase-transfer catalysis (PTC) has emerged as a powerful technique. pnu.ac.ir Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the alkoxide nucleophile from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved. wikipedia.org This allows for milder reaction conditions and can improve yields. For example, the reaction between sodium 3-chloropropoxide and ethyl chloroacetate could be effectively catalyzed by a phase-transfer catalyst in a two-phase system.

For the esterification step, while traditional acid catalysts are effective, the use of solid acid catalysts is gaining attention. These catalysts, such as ion-exchange resins (e.g., Amberlyst 15), offer advantages in terms of easier separation from the reaction mixture and potential for recycling, contributing to a more sustainable process. psu.edu

The use of metal-based catalysts in etherification reactions is also an area of active research. For instance, iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols. nih.gov Such systems could potentially offer alternative, milder routes to the ether linkage in this compound.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent plays a critical role in the synthesis of this compound, particularly in the S_N2-based etherification step. The rate of the Williamson ether synthesis is strongly influenced by the solvent's ability to solvate the reactants.

Polar aprotic solvents are generally preferred for S_N2 reactions as they can solvate the cation of the alkoxide salt without strongly solvating the nucleophilic anion, thus leaving it more available to react. chemistrytalk.orgwikipedia.org Commonly used solvents for the Williamson ether synthesis include:

N,N-Dimethylformamide (DMF)

Acetonitrile (B52724) (CH₃CN)

Dimethyl sulfoxide (B87167) (DMSO) pnu.ac.ir

The use of protic solvents, such as ethanol or water, can slow down the reaction rate as they can hydrogen bond with the alkoxide, reducing its nucleophilicity. chemistrytalk.org However, in some cases, the parent alcohol of the alkoxide is used as the solvent. masterorganicchemistry.com

The table below summarizes the general influence of solvent choice on the Williamson ether synthesis, which is a key step in the preparation of this compound.

| Solvent Type | Examples | Influence on Williamson Ether Synthesis |

| Polar Aprotic | DMF, Acetonitrile, DMSO | Generally accelerates the reaction rate by solvating the counter-ion of the alkoxide and leaving the nucleophile more reactive. chemistrytalk.orgwikipedia.org |

| Protic | Water, Ethanol | Can decrease the reaction rate by solvating the alkoxide nucleophile through hydrogen bonding, thus reducing its reactivity. chemistrytalk.org |

| Apolar | Toluene, Hexane (B92381) | Tend to slow the reaction rate due to poor solubility of the ionic alkoxide salt. wikipedia.org |

By carefully selecting the synthetic pathway, precursors, catalytic system, and solvent, the synthesis of this compound can be optimized for both yield and efficiency.

Integration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact and enhance safety. Key to this is the choice of solvents and catalysts. Traditional solvents like acetonitrile or N,N-dimethylformamide can be replaced with greener alternatives such as ethyl acetate, which is considered an environmentally friendly solvent. byjus.comrsc.org The reduction in the use of hazardous solvents is a primary goal of green chemistry. iolcp.com

Another significant green approach is the implementation of phase-transfer catalysis (PTC). In industrial synthesis, PTC is often preferred over the use of strong, stoichiometric bases like sodium hydroxide for generating the alkoxide in situ. byjus.com PTC allows for the reaction to occur between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids), eliminating the need for harsh conditions and often leading to cleaner reactions with easier work-up procedures.

Furthermore, minimizing waste is a core tenet of green chemistry. iolcp.com A patented method for a related compound, ethyl 2-chloroacetoacetate, highlights a solvent-free approach. This process not only cuts production costs but also significantly reduces waste by absorbing the gaseous byproducts in a basic solution, aligning with green chemistry ideals suitable for large-scale industrial production. google.com The use of microwave irradiation has also been explored in related syntheses to accelerate reaction times, thereby conserving energy. derpharmachemica.com

Optimization of Reaction Parameters

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions and production costs.

Temperature is a critical parameter in the Williamson ether synthesis. The reaction is typically conducted at elevated temperatures, generally in the range of 50-100°C, to ensure a reasonable reaction rate. byjus.com For many ether syntheses, refluxing for a period of 1 to 8 hours is common to drive the reaction towards completion. wikipedia.orgbyjus.com However, excessively high temperatures (e.g., over 150°C in some systems) can promote the competing E2 elimination side reaction, which reduces the yield of the desired ether product. libretexts.org The optimal temperature must be carefully controlled to favor the SN2 substitution pathway. wikipedia.orglibretexts.org Most laboratory and industrial syntheses of this type are performed at atmospheric pressure.

Table 1: General Temperature and Pressure Conditions for Williamson Ether Synthesis

| Parameter | Value | Rationale |

|---|---|---|

| Temperature | 50 - 100 °C | To ensure an adequate reaction rate while minimizing elimination side reactions. byjus.com |

| Pressure | Atmospheric | Sufficient for the liquid-phase reaction; elevated pressures are generally not required. |

The molar ratio of the reactants significantly influences the outcome of the synthesis. To drive the reaction to completion, it is common practice to use one of the reactants in excess. In the synthesis of this compound, using an excess of the dihaloalkane precursor relative to the sodium ethyl glycolate can help maximize the conversion of the more valuable glycolate starting material.

However, the choice of which reactant to use in excess depends on factors like cost, availability, and ease of removal after the reaction. A patent for a similar synthesis specifies a molar ratio of ethyl acetoacetate (B1235776) to the chlorinating agent (sulfonyl chloride) of 1:1 to 1:1.1. google.com This slight excess of the chlorinating agent helps ensure complete conversion of the starting ester. Careful control of stoichiometry is essential to prevent the formation of byproducts and to achieve a high yield of the desired monosubstituted product.

The synthesis of this compound follows SN2 kinetics, meaning it is a second-order reaction where the rate depends on the concentration of both the alkoxide and the alkyl halide. wikipedia.org The reaction proceeds via a concerted mechanism, where bond formation and bond cleavage occur simultaneously. wikipedia.org

The conversion of reactants to product is time-dependent. In laboratory settings, reaction times can range from 1 to 8 hours to achieve a high conversion rate and good yield. byjus.com Without sufficient reaction time, such as refluxing for the appropriate duration, the reaction may not proceed to completion, resulting in a poor yield. wikipedia.org

The conversion profile is also affected by the reactivity of the leaving group on the alkyl halide. The reactivity order for halogens is I > Br > Cl. richmond.edu Therefore, using a precursor like 1-bromo-3-chloropropane would be expected to result in a faster reaction at the bromine-bearing carbon compared to a dichlorinated precursor. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine when the starting materials have been consumed and the product has been formed. derpharmachemica.com

Table 2: Factors Influencing Reaction Kinetics and Conversion

| Factor | Influence | Details |

|---|---|---|

| Reaction Order | Second-order (SN2) | Rate is proportional to the concentration of both the alkoxide and the alkyl halide. wikipedia.org |

| Reaction Time | 1 - 8 hours | Necessary to allow the reaction to proceed to completion for high yields. byjus.com |

| Leaving Group | I > Br > Cl | A better leaving group (e.g., bromide) will result in a faster reaction rate. richmond.edu |

| Monitoring | TLC | Used to track the consumption of reactants and formation of the product. derpharmachemica.com |

Mechanistic Investigations of Reactions Involving Ethyl 2 3 Chloropropoxy Acetate

Nucleophilic Substitution Reactions at the Chloropropoxy Center

The carbon atom bonded to the chlorine atom in the 3-chloropropoxy group is an electrophilic center, susceptible to attack by nucleophiles. The primary nature of this alkyl halide is the single most important factor in determining the mechanism of substitution. chemistry.coach

Analysis of Unimolecular Nucleophilic Substitution (S_N1) Pathways

The unimolecular (S_N1) pathway is highly unlikely for Ethyl 2-(3-chloropropoxy)acetate under typical nucleophilic substitution conditions. The S_N1 mechanism involves a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. quora.comlibretexts.org

For this compound, this would require the formation of a primary carbocation (⁺CH₂-CH₂-CH₂-O-CH₂-COOEt). Primary carbocations are exceptionally unstable due to the lack of stabilizing alkyl groups. The high activation energy required to form this high-energy intermediate effectively precludes the S_N1 mechanism. chemistry.coachquora.com Weak nucleophiles and polar protic solvents (like water or ethanol) favor S_N1 reactions, but even under these conditions, the substrate's structure is the dominant factor, making the S_N2 pathway the only viable option. chemistry.coachlibretexts.org

| Factor | Favored Pathway (S_N2) | Disfavored Pathway (S_N1) |

|---|---|---|

| Substrate Structure | Primary alkyl halide (low steric hindrance) | Requires formation of a highly unstable primary carbocation |

| Nucleophile | Reaction rate is sensitive to strong nucleophiles | Reaction rate is independent of the nucleophile's strength; weak nucleophiles are typical |

| Solvent | Favored by polar aprotic solvents | Favored by polar protic solvents which would stabilize a carbocation that does not readily form |

| Leaving Group | Good leaving group (Cl⁻) is required | Good leaving group is required, but ionization is the rate-limiting step |

Studies on Intramolecular Cyclization Processes

Molecules that contain both a nucleophile and a leaving group can undergo intramolecular reactions to form cyclic products. pressbooks.pubyoutube.com Such reactions are particularly favored when they result in the formation of stable five- or six-membered rings. pressbooks.publibretexts.org

This compound possesses an ether oxygen atom that can act as an intramolecular nucleophile. A plausible, though not experimentally documented for this specific molecule, reaction is the attack of this ether oxygen onto the primary carbon bearing the chlorine atom. This intramolecular S_N2 reaction would result in the formation of a six-membered heterocyclic ring, a substituted 1,4-dioxane, with the expulsion of a chloride ion.

This type of cyclization, known as the Williamson ether synthesis, is a well-established method for forming cyclic ethers. The reaction would likely be promoted by heat. youtube.com While the ether oxygen is a relatively weak nucleophile, the proximity of the reacting centers (an entropic advantage) can facilitate the ring-closing reaction.

Reactivity of the Ester Functional Group

The ester group in this compound provides a second site for chemical transformation, primarily through nucleophilic acyl substitution at the carbonyl carbon.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.orgbyjus.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, the ethyl group can be replaced by a different alkyl group from a reactant alcohol. To drive the equilibrium toward the desired product, the reactant alcohol is typically used in large excess as the solvent. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Mechanism: A strong base deprotonates the reactant alcohol to form a potent alkoxide nucleophile. The alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion (⁻OEt) to yield the new ester. byjus.commasterorganicchemistry.com

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The reactant alcohol, a weak nucleophile, can then attack the activated carbonyl. After a series of proton transfers, an ethanol (B145695) molecule is eliminated, and deprotonation yields the final transesterified product. byjus.commasterorganicchemistry.com

| Reactant Alcohol | Catalyst Type | Product Ester |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Acid (H₂SO₄) or Base (NaOCH₃) | Mthis compound |

| Isopropanol ((CH₃)₂CHOH) | Acid (H₂SO₄) or Base (NaO-iPr) | Isopropyl 2-(3-chloropropoxy)acetate |

| Benzyl alcohol (C₆H₅CH₂OH) | Acid (H₂SO₄) or Base (NaOBn) | Benzyl 2-(3-chloropropoxy)acetate |

Hydrolytic Cleavage Mechanisms

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. ucalgary.ca This reaction can also be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process and is the microscopic reverse of Fischer esterification. ucalgary.cachemistrysteps.com The carbonyl oxygen is first protonated by an acid catalyst (e.g., H₂SO₄), activating the ester. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, an ethanol molecule is eliminated, and subsequent deprotonation yields 2-(3-chloropropoxy)acetic acid. ucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible. chemistrysteps.comchemistryscore.com A hydroxide (B78521) ion (e.g., from NaOH) directly attacks the carbonyl carbon in a nucleophilic acyl substitution, forming a tetrahedral intermediate. This intermediate collapses, eliminating an ethoxide ion (⁻OEt) to form the carboxylic acid. chemistryscore.com In the basic medium, the newly formed 2-(3-chloropropoxy)acetic acid is immediately deprotonated by the strong base (either ⁻OEt or ⁻OH), forming a carboxylate salt. This final acid-base step is irreversible and drives the reaction to completion. chemistryscore.com An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.

| Conditions | Mechanism Type | Initial Products | Final Products (after workup) |

|---|---|---|---|

| Aqueous Acid (e.g., dil. H₂SO₄), Heat | Acid-Catalyzed Hydrolysis (Reversible) | 2-(3-chloropropoxy)acetic acid + Ethanol | 2-(3-chloropropoxy)acetic acid + Ethanol |

| Aqueous Base (e.g., NaOH), Heat | Base-Catalyzed Hydrolysis (Irreversible) | Sodium 2-(3-chloropropoxy)acetate + Ethanol | 2-(3-chloropropoxy)acetic acid + Ethanol |

Table of Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₃ClO₃ |

| Ethanol | C₂H₅OH |

| 2-(3-chloropropoxy)acetic acid | C₅H₉ClO₃ |

| Ethyl 2-(3-hydroxypropoxy)acetate | C₇H₁₄O₄ |

| Ethyl 2-(3-methoxypropoxy)acetate | C₈H₁₆O₄ |

| Ethyl 2-(3-cyanopropoxy)acetate | C₈H₁₃NO₃ |

| Ethyl 2-(3-azidopropoxy)acetate | C₇H₁₃N₃O₃ |

| Ethyl 2-(3-iodopropoxy)acetate | C₇H₁₃IO₃ |

| Mthis compound | C₆H₁₁ClO₃ |

| Isopropyl 2-(3-chloropropoxy)acetate | C₈H₁₅ClO₃ |

| Benzyl 2-(3-chloropropoxy)acetate | C₁₂H₁₅ClO₃ |

| Sodium 2-(3-chloropropoxy)acetate | C₅H₈ClNaO₃ |

Reactivity at the Ether Linkage

The ether linkage in this compound is a key site for chemical reactivity, primarily involving cleavage of the C-O bond. Ethers are generally stable and unreactive towards many reagents, which allows them to be used as solvents in a variety of chemical reactions. nih.gov However, under specific conditions, particularly in the presence of strong acids, the ether bond can be cleaved. libretexts.orgresearchgate.netwayne.edu The reactivity of the ether linkage in this compound is influenced by the electronic and steric nature of its substituents: the ethyl acetate (B1210297) group and the 3-chloropropyl group.

The cleavage of ethers by strong acids, such as HBr and HI, typically proceeds via a nucleophilic substitution mechanism (SN1 or SN2). libretexts.orgresearchgate.netwayne.edu The first step in this process is the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). researchgate.netresearchgate.net

For this compound, the subsequent nucleophilic attack by the halide anion can occur at either of the two carbon atoms adjacent to the ether oxygen. The regioselectivity of this attack is dictated by the substitution pattern of these carbons. The carbon of the ethyl acetate moiety is primary, as is the carbon of the 3-chloropropyl group. In such cases of primary alkyl groups, the reaction generally follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon. libretexts.org

The presence of the chloro-substituent on the propyl chain can also influence the reactivity. While the chlorine atom is on the γ-carbon and thus its inductive effect on the α-carbon of the ether linkage is somewhat attenuated, it is an electron-withdrawing group that can have a modest impact on the electron density around the ether oxygen.

It is important to note that computational studies on related ether systems have shown that the reaction mechanism can be more complex. For instance, density-functional computations on BBr₃-assisted ether cleavage have revealed that for some ethers, the reaction proceeds through a novel pathway involving two ether–BBr₃ adducts. researchgate.net

Elucidation of Reaction Pathway Energetics and Transition States

The elucidation of reaction pathway energetics and the characterization of transition states are crucial for a comprehensive understanding of a chemical reaction. These are typically investigated using computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations. nih.govnih.govnih.gov For the reactions of this compound, such studies would provide quantitative data on activation energies, reaction enthalpies, and the geometries of transition state structures.

A typical potential energy diagram for an SN2 reaction, which is the expected mechanism for the acid-catalyzed cleavage of the ether linkage in this compound, involves a single transition state. libretexts.orglibretexts.org This transition state is a high-energy, transient species where the nucleophile is forming a new bond to the carbon atom while the leaving group is simultaneously breaking its bond. libretexts.org The energy of this transition state determines the activation energy (Ea) of the reaction, which in turn governs the reaction rate.

Computational analysis of similar SN2 reactions provides insight into the factors affecting the transition state energy. Steric hindrance around the reaction center is a major factor; bulkier substituents increase the energy of the transition state, thus slowing down the reaction rate. libretexts.org In the case of this compound, both sides of the ether are primary, but the ethyl acetate group might present slightly more steric bulk than the 3-chloropropyl group.

Detailed computational studies, such as those employing the B3LYP functional with appropriate basis sets, can be used to model the reaction pathway. nih.govnih.gov For instance, a study on the gas-phase reactions of ethers with anions used computational methods to determine kinetic barriers and explain reaction selectivity. nih.gov Similar theoretical investigations for this compound would involve optimizing the geometries of the reactants, the transition state, and the products, followed by frequency calculations to confirm the nature of the stationary points and to obtain zero-point vibrational energies.

| Reaction Pathway | Reactants | Transition State (TS) | Products | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

|---|---|---|---|---|---|

| Attack at 3-chloropropyl group | This compound + HBr | [TS1]‡ | Ethyl 2-hydroxyacetate + 1-bromo-3-chloropropane (B140262) | Value A | Value B |

| Attack at ethyl acetate group | This compound + HBr | [TS2]‡ | 3-chloropropanol + Ethyl bromoacetate | Value C | Value D |

Note: Values A, B, C, and D are placeholders for data that would be obtained from specific computational studies.

The relative values of the activation energies (Value A vs. Value C) would determine the preferred reaction pathway and thus the major products of the ether cleavage. It is anticipated that the pathway with the lower activation energy would be the dominant one.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For Ethyl 2-(3-chloropropoxy)acetate, five distinct proton signals would be expected. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are based on the analysis of similar structural motifs.

The ethyl group would present as a quartet for the methylene (B1212753) (-OCH₂CH₃) protons due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-OCH₂CH₃) protons. The protons on the propoxy chain would show distinct signals. The methylene group adjacent to the ether oxygen (-OCH₂CH₂CH₂Cl) would be the most deshielded of the propoxy chain protons. The central methylene group (-OCH₂CH₂CH₂Cl) would appear as a multiplet due to coupling with protons on both adjacent carbons. The methylene group bonded to the chlorine atom (-CH₂Cl) would be deshielded due to the electronegativity of the chlorine. The singlet from the acetate (B1210297) methylene protons (-OCOCH₂O-) would likely appear in the midfield region, shifted downfield by the adjacent ester and ether oxygens.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -OCH₂CH₃ | ~4.2 | Quartet (q) | ~7.1 | 2H |

| -OCH₂CH₃ | ~1.2 | Triplet (t) | ~7.1 | 3H |

| -OCOCH₂O- | ~4.1 | Singlet (s) | - | 2H |

| -OCH₂CH₂CH₂Cl | ~3.7 | Triplet (t) | ~6.5 | 2H |

| -CH₂Cl | ~3.6 | Triplet (t) | ~6.5 | 2H |

Note: The predicted values are for illustrative purposes and are based on the analysis of analogous structures. Actual experimental values may vary.

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For the asymmetric structure of this compound, seven distinct signals are expected in the ¹³C NMR spectrum. The carbonyl carbon of the ester group would be the most deshielded, appearing at the lowest field (~170 ppm). The carbons bonded to oxygen atoms would also be significantly deshielded, appearing in the range of 60-70 ppm. The carbon bearing the chlorine atom would be found around 40-45 ppm, while the aliphatic carbons of the ethyl and propoxy chains would appear at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| -OCH₂CH₃ | ~61 |

| -OCOCH₂O- | ~68 |

| -OCH₂CH₂CH₂Cl | ~67 |

| -CH₂Cl | ~41 |

| -OCH₂CH₂CH₂Cl | ~31 |

Note: The predicted values are for illustrative purposes and are based on the analysis of analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the -OCH₂CH₃ and -OCH₂CH₃ protons of the ethyl group, and between the adjacent methylene protons of the 3-chloropropoxy chain (-OCH₂CH₂CH₂Cl). This confirms the presence of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign each carbon signal to its attached proton(s). For example, the ¹H signal at ~4.2 ppm would correlate with the ¹³C signal at ~61 ppm, confirming their assignment to the -OCH₂- of the ethyl group. The quaternary carbonyl carbon would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different spin systems and functional groups. For instance, the protons of the ethyl group's methylene (-OCH₂CH₃) would show a correlation to the carbonyl carbon (C=O), establishing the ester linkage. Similarly, the protons of the acetate methylene (-OCOCH₂O-) would show correlations to the carbonyl carbon and the first carbon of the propoxy chain, confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

HRESIMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₇H₁₃ClO₃), the expected exact mass of the molecular ion [M]⁺ would be calculated. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The high-resolution data would allow for the confirmation of the elemental formula C₇H₁₃ClO₃.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and providing structural information based on its electron ionization (EI) fragmentation pattern.

In a GC-MS analysis, a pure sample of this compound would show a single major peak in the chromatogram, confirming its purity. The mass spectrum associated with this peak would exhibit a molecular ion peak (if stable enough under EI conditions) and several characteristic fragment ions. The fragmentation pattern would be a unique fingerprint for the molecule. Expected fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃), cleavage of the propoxy chain, and other characteristic losses that would help to confirm the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the identification and quantification of this compound. This technique is particularly valuable for confirming the molecular weight and providing structural insights, especially in complex matrices or when monitoring reaction progress.

In a typical LC-MS analysis, the compound would first be separated from a mixture using a liquid chromatograph. Given its moderate polarity, a reversed-phase column, such as a C18, would likely be employed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a gradient elution to ensure good separation.

Following chromatographic separation, the analyte enters the mass spectrometer. Electron spray ionization (ESI) is a common ionization technique for a molecule like this compound, as it is a soft ionization method that minimizes fragmentation, allowing for the clear observation of the molecular ion. The expected molecular ion peaks would correspond to the compound's isotopic distribution, primarily due to the presence of chlorine.

Detailed Research Findings:

While specific, published LC-MS analytical methods devoted solely to this compound are not prevalent in publicly accessible research, the principles of the technique allow for a theoretical determination of its expected behavior. The mass spectrometer would detect the protonated molecule [M+H]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), two major peaks would be anticipated in the mass spectrum, separated by two mass units, with a characteristic intensity ratio of approximately 3:1.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Condition |

| Molecular Formula | C₇H₁₃ClO₃ |

| Molecular Weight | 180.63 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ Ion (³⁵Cl) | m/z 181.06 |

| Expected [M+H]⁺ Ion (³⁷Cl) | m/z 183.06 |

| Expected Isotopic Ratio | ~3:1 |

| Typical LC Column | Reversed-phase C18 |

| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides a unique vibrational fingerprint, confirming the presence of its key structural features: the ester, the ether, and the alkyl halide.

The spectrum is obtained by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational frequencies of the bonds within the molecule.

Detailed Research Findings:

Specific, peer-reviewed IR spectral data for this compound is not widely published. However, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups. The most prominent peak would be the strong absorption from the carbonyl (C=O) stretch of the ester group. The C-O stretching vibrations of the ester and ether linkages, as well as the C-Cl stretch, would also be key diagnostic peaks.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1150 - 1085 | Strong |

| Ester (C-O) | Stretch | 1250 - 1200 | Strong |

| Alkyl Halide (C-Cl) | Stretch | 800 - 600 | Medium to Strong |

| Alkyl (C-H) | Stretch | 2980 - 2850 | Medium to Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Detailed Research Findings:

As of the current body of scientific literature, a crystal structure for this compound has not been deposited in major crystallographic databases. The compound is a liquid at room temperature, which makes single-crystal X-ray diffraction challenging without specialized crystallization and low-temperature techniques. Therefore, no experimental data on its solid-state structure is available. If a crystalline derivative were to be synthesized and analyzed, X-ray crystallography could provide definitive stereochemical and conformational information.

Chromatographic Techniques for Separation, Purity Analysis, and Reaction Monitoring

Chromatographic methods are fundamental for the separation and purification of this compound, as well as for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for the analysis and purification of compounds in a mixture. For this compound, a moderately polar compound, reversed-phase HPLC is the most common approach.

In a typical setup, the compound would be injected into a column packed with a non-polar stationary phase (like C18-modified silica). A polar mobile phase, such as a mixture of methanol or acetonitrile and water, would be used to elute the compound. The retention time of the compound is a characteristic property under specific conditions and can be used for identification, while the peak area allows for quantification. A UV detector is often suitable for detection if the compound possesses a chromophore, although for a simple ester like this, a refractive index detector or coupling to a mass spectrometer (LC-MS) might be necessary for sensitive detection.

Detailed Research Findings:

While specific, standardized HPLC methods for the routine analysis of this compound are not widely documented in research publications, suitable separation conditions can be inferred from the analysis of similar molecules. For instance, in the analysis of related ethyl esters, gradient elution with acetonitrile and water on a C18 column often provides excellent resolution.

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Stationary Phase | Reversed-phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture, determine the purity of a compound, and monitor the progress of a chemical reaction.

For this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used. The plate is spotted with the sample and then developed in a sealed chamber containing a solvent system (the mobile phase). The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is commonly used. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.2 and 0.8.

Detailed Research Findings:

There are no specific published TLC methods for this compound. However, in the synthesis of a structurally related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, the reaction was monitored using TLC with a mobile phase of n-hexane:ethyl acetate in a 5:1 ratio. walisongo.ac.id This suggests that a similar solvent system would be a good starting point for the TLC analysis of this compound. Visualization of the spot on the TLC plate would likely require staining, for example, with a potassium permanganate (B83412) solution, as the compound does not absorb UV light.

Table 4: Suggested TLC Conditions for this compound

| Parameter | Suggested Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | n-Hexane : Ethyl Acetate (e.g., 4:1 or 5:1 v/v) |

| Chamber | Saturated with mobile phase |

| Visualization | Potassium permanganate stain or iodine vapor |

Future Research Directions and Unexplored Avenues

Discovery and Development of Novel Synthetic Applications

The dual reactivity of Ethyl 2-(3-chloropropoxy)acetate is the cornerstone for its potential in novel synthetic applications. The terminal chloro group is a prime site for nucleophilic substitution, while the ester group can undergo a range of transformations.

Future research could systematically explore its use as a versatile building block. For instance, reaction at the alkyl chloride with various nucleophiles (amines, thiols, azides, etc.) would yield a library of substituted esters. These products could serve as precursors for:

Pharmaceutical Scaffolds: The resulting structures could be elaborated into heterocyclic systems or used as flexible linkers in the design of new drug candidates. The synthesis of quinazolin-4-one derivatives from the related precursor ethyl chloroacetate (B1199739) highlights how such building blocks are vital in medicinal chemistry. nih.gov

Polymer Chemistry: The molecule could be developed into a monomer for specialty polymers. The chloro- group could be converted into a polymerizable group, or the molecule could be used in polycondensation reactions.

Macrocycle Synthesis: Intramolecular reactions, such as a Dieckmann condensation between the ester and a nucleophilic center introduced at the other end of the molecule, could provide a route to novel cyclic compounds. youtube.com

A summary of potential reaction pathways is presented below.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure Type |

| Alkyl Chloride | Nucleophilic Substitution | Amines, Thiols, Azides, Cyanide | Substituted Propoxy Acetates |

| Ester | Hydrolysis | Acid / Base | Carboxylic Acid |

| Ester | Transesterification | Alcohols (with catalyst) | Different Alkyl Esters |

| Ester | Amidation | Amines | Amide Derivatives |

| Ester | Reduction | Reducing Agents (e.g., LiAlH₄) | Diol |

In-depth Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. While general mechanisms for ester and alkyl halide reactions are well-established, advanced studies could provide deeper insights. masterorganicchemistry.comyoutube.com

Future mechanistic investigations should focus on:

Kinetics of Substitution: Studying the reaction rates of nucleophilic substitution at the primary chloride can clarify the influence of the ether and ester functionalities on reactivity. This would involve detailed kinetic monitoring under various conditions to determine rate laws and activation parameters.

Competitive Pathways: Investigating the competition between intermolecular reactions and potential intramolecular cyclization reactions. For example, under certain basic conditions, intramolecular cyclization to form a lactone could compete with intermolecular substitution.

Computational Modeling: Using quantum mechanics to model transition states and reaction intermediates for its various transformations. This can help elucidate pathways that are difficult to observe experimentally, such as the precise mechanism of Grignard reagent additions or aldol-type reactions involving the ester enolate. youtube.comyoutube.com

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. goflow.atsioc-journal.cnrsc.org This technology is particularly well-suited for optimizing the synthesis and subsequent reactions of intermediates like this compound.

Prospective research in this area includes:

Flow Synthesis of the Compound: Developing a continuous process for the synthesis of this compound itself. A similar compound, ethyl 2-(3-chlorophenoxy)acetate, has been synthesized using flow techniques to improve yield and reduce reaction times, demonstrating the viability of this approach.

Multi-step Telescoped Reactions: Designing integrated flow systems where the compound is synthesized and then immediately used in a subsequent reaction without isolation. For example, a flow reactor could first synthesize the molecule, and a second linked reactor could perform a nucleophilic substitution on the chloride, enabling the rapid and automated production of derivatives. nih.govbeilstein-journals.org The benefits of such systems are well-documented for increasing efficiency in pharmaceutical synthesis. portonpharma.com

Synergy Between Experimental Synthesis and Computational Design in Chemical Research

The integration of computational chemistry with experimental synthesis accelerates the discovery and optimization of new molecules and reactions. nih.gov For a molecule like this compound, this synergy offers a powerful paradigm for future research.

Key areas for this integrated approach are:

Virtual Screening of Derivatives: Computational tools can be used to design a virtual library of derivatives based on the this compound scaffold. These virtual compounds can then be screened in silico for desirable properties (e.g., binding affinity to a biological target, specific physicochemical properties), allowing experimental efforts to be focused on the most promising candidates.

Reaction Pathway Prediction: As mentioned in section 7.2, computational modeling can predict the most likely outcomes of a planned reaction and identify potential side products. This predictive power saves experimental time and resources by avoiding unpromising reaction conditions.

Structure-Property Relationship Studies: By synthesizing a small, targeted set of derivatives and measuring their properties, researchers can build quantitative structure-activity relationship (QSAR) models. These models, refined with computational data, can then guide the design of next-generation compounds with enhanced performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.